Phencyclidine hydrochloride
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Overview
Description
Phencyclidine, also known as phenylcyclohexyl piperidine, is a dissociative anesthetic that was originally developed in the 1950s. It is known for its mind-altering effects and has been used both medically and recreationally. Medically, it was initially used as a general anesthetic, but its use was discontinued due to severe side effects.
Mechanism of Action
Target of Action
Phencyclidine hydrochloride primarily targets the N-methyl-D-aspartate (NMDA) receptor , a type of ionotropic receptor found on the dendrites of neurons . This receptor is a major excitatory receptor in the brain, receiving signals in the form of neurotransmitters .
Mode of Action
This compound exerts its pharmacological action through the inhibition of NMDA receptors . It enters the ion channel from the outside of the neuron and binds, reversibly, to a site in the channel pore, blocking the flux of positive ions into the cell . This action inhibits the depolarization of neurons and interferes with cognitive and other functions of the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NMDA receptor-mediated pathway . By blocking the activity of the NMDA receptor, this compound disrupts the normal functioning of this pathway .
Pharmacokinetics
It is known that the drug has a half-life of around 11 hours . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is a dissociative state , similar to that produced by ketamine . This can include hallucinations, distorted perceptions of sounds, and violent behavior . It also produces a numbness in the extremities and intoxication, characterized by staggering, unsteady gait, slurred speech, bloodshot eyes, and loss of balance .
Preparation Methods
Phencyclidine can be synthesized through various methods. One common synthetic route involves the reaction of 1-phenylcyclohexanol with sodium azide to introduce an azido group. This is followed by reduction with lithium aluminum hydride to produce 1-phenylcyclohexane, which is then reacted with glutaric anhydride to obtain a carboxyl group-containing hapten . Industrial production methods often involve similar steps but are optimized for large-scale production.
Chemical Reactions Analysis
Phencyclidine undergoes several types of chemical reactions, including:
Oxidation: Phencyclidine can be oxidized to form various metabolites.
Reduction: The azido group in the synthesis process is reduced to form the final product.
Substitution: Various substitution reactions can be performed on the phenyl ring or the piperidine ring to produce different analogs.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and glutaric anhydride. The major products formed from these reactions are typically various analogs of phencyclidine, which may have different pharmacological properties .
Scientific Research Applications
Phencyclidine has been extensively studied for its effects on the central nervous system. It is used in neuroscience research to study the NMDA receptor, as it is a potent NMDA receptor antagonist . This makes it useful for studying conditions such as schizophrenia and other psychiatric disorders. Additionally, phencyclidine and its analogs are used in the development of new anesthetics and analgesics .
Comparison with Similar Compounds
Phencyclidine is similar to other dissociative anesthetics such as ketamine and dextromethorphan. Like phencyclidine, ketamine is also an NMDA receptor antagonist and produces similar dissociative effects . ketamine is considered to have a safer profile and is still used medically. Dextromethorphan, commonly found in cough syrups, also acts on the NMDA receptor but has a much milder effect compared to phencyclidine .
Conclusion
Phencyclidine is a compound with a complex pharmacological profile and a range of applications in scientific research. Despite its potential for abuse, it remains an important tool for studying the central nervous system and developing new therapeutic agents.
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Properties
CAS No. |
956-90-1 |
---|---|
Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
1-(1-phenylcyclohexyl)piperidine |
InChI |
InChI=1S/C17H25N/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2 |
InChI Key |
JTJMJGYZQZDUJJ-UHFFFAOYSA-N |
impurities |
Ether, cyclohexanol, isopropyl alcohol, ammonium chloride or hydroxide, and phenyllithium or phenylmagnesium halide may appear in the final product of phencyclidine synthesis ... 1-Piperidinocyclohexanecarbonitrile /PCC/ is a synthetic intermediate that has contaminated some batches of phencyclidine. The purity of phencyclidine sold as "angel dust" is high (80%-100%) compared with the surreptitious presence of phencyclidine (range, 10% to 30%). |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-] |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3 |
boiling_point |
BP: 136 °C at 1.0 mm Hg |
Color/Form |
White, crystalline powder On the street may contain a number of contaminants causing the color to range from tan to brown with a consistency ranging from powder to a gummy mass Colorless crystals White crystalline powde |
melting_point |
46.5 °C |
Related CAS |
2981-31-9 (hydrobromide) 77-10-1 (hydrochloride) 77-10-1 (Parent) |
solubility |
Soluble in ethanol |
Synonyms |
1-(1-Phenylcyclohexyl)piperidine Angel Dust CL 395 CL-395 CL395 Dust, Angel GP 121 GP-121 GP121 Phencyclidine Phencyclidine Hydrobromide Phencyclidine Hydrochloride Sernyl Serylan |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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